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Compound of Interest

Compound Name: TAM558 intermediate-5

Cat. No.: B15136284

This guide provides a detailed examination of the TAM558 payload, contextualized within its
delivery vehicle, the antibody-drug conjugate (ADC) OMTX705. It is intended for researchers,
scientists, and drug development professionals, offering a comprehensive overview of the
mechanism of action, preclinical and clinical data, and experimental methodologies.

Introduction to OMTX705 and the TAM558/TAM470
Payload

TAMS558 is a crucial component in the synthesis of OMTX705, an investigational antibody-drug
conjugate. The active cytotoxic payload delivered by this ADC is TAM470, a novel, potent
cytolysin belonging to the tubulysin family of microtubule inhibitors.[1][2][3] Therefore, the
"TAM558 payload pathway" is effectively the cellular and molecular pathway of TAM470.

OMTX705 is engineered to target the Fibroblast Activation Protein (FAP), a serine protease
highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment
of a majority of carcinomas.[2][3] This strategic targeting of the tumor stroma, which is more
genetically stable than heterogeneous tumor cells, represents a promising therapeutic
approach to overcome drug resistance and enhance anti-tumor immunity.[4]

The ADC consists of three primary components:
e Antibody: OMTXO005, a humanized monoclonal antibody that specifically binds to FAP.[2]

e Payload: TAM470, a synthetic microtubule inhibitor.[1][3]
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o Linker: A protease-cleavable valine-citrulline PABA linker designed for stability in circulation
and efficient release of the payload within target cells.[1][5]

The OMTX705-TAM470 Payload Pathway

The therapeutic action of OMTX705 is a multi-step process, beginning with systemic
administration and culminating in the targeted destruction of both stromal and cancer cells.

e Targeting and Binding: OMTX705 circulates through the bloodstream and, upon reaching the
tumor, the OMTXO005 antibody moiety binds with high specificity to FAP on the surface of
CAFs.[1][2]

« Internalization: Following binding, the entire OMTX705-FAP complex is internalized by the
CAF via endocytosis and trafficked into the cell's endosomal-lysosomal pathway.[1][4]

o Payload Release: Within the acidic environment of the late endosomes and lysosomes,
resident proteases cleave the linker, liberating the active TAM470 payload into the cytoplasm
of the CAF.[1][2]

e Microtubule Disruption: The released TAM470 binds to B-tubulin, inhibiting the polymerization
of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell
cycle arrest in the G2/M phase and ultimately triggers apoptosis in the FAP-positive CAF.[1]

[2]3]

o Bystander Effect: A key feature of this pathway is the "bystander effect.” The liberated
TAMA470 is cell-permeable and can diffuse out of the targeted CAF into the surrounding
microenvironment, where it can be taken up by and kill neighboring cancer cells, which may
not express FAP.[4] This expands the therapeutic reach of the ADC beyond the directly
targeted stromal cells.

e Immune Modulation: Preclinical studies suggest a secondary mechanism of action involving
the modulation of the tumor immune microenvironment. Treatment with OMTX705 has been
shown to increase the infiltration of CD8+ T cells into the tumor, potentially reversing the
immunosuppressive effects of CAFs and rendering tumors more susceptible to immune
attack.[1][6]
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Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical

evaluations of OMTX705 and its payload.

Table 1: Preclinical Efficacy of OMTX705

Model Type Cancer Type Treatment Efficacy Source
100% Tumor
] ) ] Growth Inhibition
Patient-Derived Pancreatic, OMTX705
_ (TGl) and [1][6]
Xenograft (PDX) Lung, Breast (single agent)
prolonged tumor
regressions
] ) OMTX705 (10 More effective
Patient-Derived Lung )
) mg/kg) + than either agent  [1]
Xenograft (PDX) Adenocarcinoma )
Paclitaxel alone
) ) Higher efficacy
Patient-Derived Lung OMTX705 (30 o
) than combination  [1]
Xenograft (PDX)  Adenocarcinoma  mg/kg) ) _
with Paclitaxel
Patient-Derived OMTX705 (30 Highest tumor
Breast Cancer ) [1]
Xenograft (PDX) mg/kg) regression rate
Induced
Humanized PD-1 Inhibitor complete
Immune System Resistant OMTX705 regressions and [1][6]
Mouse Model Tumors delayed tumor

recurrence

Table 2: Phase 1 Clinical Trial (NCT05547321) Data
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Combination (with

Parameter Monotherapy Arm Pembrolizumab) Source
Arm

Patients Dosed 31 47 [718]

Dose Range 1-18 mg/kg 2-10 mg/kg [718]

Median Treatment

Exposure

44 days (range 8-113)

92 days (range 1-422)

[7](8]

Dose-Limiting
Toxicities (DLTSs)

None observed

None observed

[7](8]

Most Frequent
Related TEAEsS

Asthenia (35%), AST
increased (14%),
Diarrhea (8%),
Anemia (8%), Nausea
(8%)

Not specified

separately

[7](8]

Best Overall

Response

Stable Disease (SD):
26%

Partial Response
(PR): 4% (1 MSS
CRC, 1 PDAC);
Stable Disease (SD):
33%; Progressive
Disease (PD): 51%

[7](8]

Duration of Response
(PR)

N/A

11+ months (MSS
CRC), 8 months
(PDAC)

[7](8]

Experimental Protocols and Methodologies

This section details the methodologies employed in the preclinical and clinical evaluation of

OMTX705.

Preclinical Evaluation

o Cell Viability Assays:
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o Objective: To determine the cytotoxic activity of OMTX705 and free TAM470.

o Method: FAP-expressing cells (e.g., HT1080-FAP, CAF07) and wild-type cells (HT1080-
WT) were treated with serial dilutions of OMTX705 (starting at 400 nmol/L) or free TAM470
(starting at 60 umol/L) for 5 days. Cell viability was assessed using crystal violet staining.

[1]

o Caspase 3/7 Activity Assay:
o Obijective: To confirm apoptosis induction.

o Method: Cells were treated with OMTX705 (400 nmol/L) or free drug (60 pmol/L). Caspase
3/7 activity was measured at various time points using a luminescence-based assay.[1]

« In Vivo Efficacy Studies:
o Objective: To evaluate the anti-tumor activity of OMTX705 in vivo.

o Method: Patient-derived xenograft (PDX) models of various cancers (pancreatic, lung,
breast) were established in immunodeficient mice. Mice were treated with OMTX705
intravenously or intraperitoneally, alone or in combination with standard chemotherapy.
Tumor volume was measured over time to determine tumor growth inhibition.[1]

e Pharmacokinetic (PK) Studies:
o Objective: To assess the stability and concentration of OMTX705 in the bloodstream.

o Method: CD-1 mice received a single intravenous injection of OMTX705. Blood samples
were collected at various time points. Serum concentrations of the total antibody and the
conjugated ADC were determined by sandwich ELISA, using anti-human Fc and anti-
TAM558 antibodies, respectively.[1]

e Immunohistochemistry (IHC):
o Objective: To detect the localization of the ADC and the payload within the tumor.

o Method: Tumors from treated mice were excised, fixed, and sectioned. IHC staining was
performed using antibodies against human IgG (to detect the ADC) and TAM558 (to detect
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the payload), as well as markers for cell proliferation (Ki-67) and apoptosis (cleaved
caspase-3).[5]

Clinical Trial NCT05547321

o Trial Design: A Phase 1, open-label, multicenter, dose-escalation study evaluating OMTX705
as a monotherapy and in combination with pembrolizumab in patients with advanced solid
tumors with no remaining standard therapeutic options. The study follows a classical 3+3
design.[8][9]

o Patient Population: Adults (=18 years) with histologically confirmed advanced or metastatic
solid tumors (including pancreatic, gastric, colorectal, NSCLC, breast, ovarian, and sarcoma)
who have progressed on standard therapy.[7] Key inclusion criteria include measurable
disease (RECIST 1.1) and ECOG performance status of 0-1. Key exclusion criteria include
uncontrolled brain metastases and recent systemic anticancer treatments.[7]

e |[ntervention:

o Monotherapy Arm: OMTX705 administered intravenously on Days 1 and 8 of a 21-day
cycle, with dose escalation starting at 1.0 mg/kg.[8]

o Combination Arm: OMTX705 at escalating doses with a standard dose of pembrolizumab.

[8]
e Primary Outcome Measures:
o Incidence and severity of adverse events.

o Determination of the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose
(RP2D).[9]

e Secondary Outcome Measures:

o Objective Response Rate (ORR), Duration of Response (DOR), and Progression-Free
Survival (PFS).

o Pharmacokinetics of OMTX705.
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o Immunogenicity (anti-drug antibody formation).[9]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key pathways and processes described in this guide.
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Caption: The OMTX705 antibody-drug conjugate (ADC) mechanism of action.
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Caption: Workflow for the preclinical evaluation of OMTX705.
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Caption: Logical workflow of the OMTX705 Phase 1 clinical trial (NCT05547321).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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